molecular formula C10H10BrClO3 B8512270 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone

2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone

Cat. No.: B8512270
M. Wt: 293.54 g/mol
InChI Key: LFCCVJXZLGAFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a bromine atom, a chlorine atom, and two methoxy groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone typically involves the bromination of 1-(3-chloro-4,5-dimethoxyphenyl)-ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for such compounds often involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)-ethanone
  • 2-Bromo-1-(3,4-dimethoxyphenyl)-ethanone
  • 2-Bromo-1-(3-chlorophenyl)-ethanone

Uniqueness

2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

2-bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H10BrClO3/c1-14-9-4-6(8(13)5-11)3-7(12)10(9)15-2/h3-4H,5H2,1-2H3

InChI Key

LFCCVJXZLGAFGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)CBr)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-Chloro-4,5-dimethoxyphenyl)-ethanone (31.6 g) was dissolved in chloroform (140 ml) and the solution was stirred at room temperature and treated dropwise with a solution of bromine (7.9 ml) in chloroform (60 ml). After a further 45 min the mixture was neutralised with aqueous potassium bicarbonate solution. The organic layer was separated and washed with sodium chloride solution, dried over sodium sulphate, then filtered and evaporated to dryness. The resultant oil (42.8 g) was crystallized from ether-hexane to give 2-bromo-1-(3-chloro-4,5-di-methoxyphenyl)-ethanone (32.0 g), m.p. 76.5°-78° C.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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